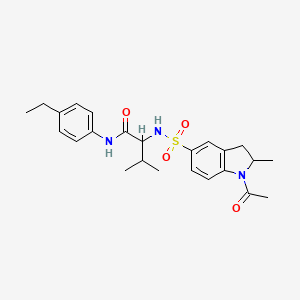
2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety with sulfonamide and butanamide functionalities, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Sulfonamide Formation: The indole derivative is then reacted with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Acetylation: The acetyl group is introduced through acetylation using acetic anhydride or acetyl chloride.
Amide Bond Formation: The final step involves coupling the sulfonamido-indole derivative with 4-ethylphenyl-3-methylbutanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfonamide moieties.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl and amide functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing carbonyl groups.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole and sulfonamide groups.
Reduction: Reduced forms of the acetyl and amide groups.
Substitution: Various substituted indole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s sulfonamide group suggests potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamide-containing substrates.
Medicine
The compound’s structure indicates potential pharmaceutical applications, possibly as an anti-inflammatory or antimicrobial agent due to the presence of the sulfonamide group, which is known for such activities.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The indole moiety may interact with various biological pathways, contributing to the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine, which also contain sulfonamide groups.
Indole Derivatives: Compounds such as indomethacin and serotonin, which feature the indole core.
Uniqueness
What sets 2-(1-Acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamido)-N-(4-ethylphenyl)-3-methylbutanamide apart is its combination of an indole core with both sulfonamide and butanamide functionalities. This unique structure allows for a broader range of chemical reactions and potential biological activities compared to simpler sulfonamide or indole derivatives.
Propiedades
Fórmula molecular |
C24H31N3O4S |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
2-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonylamino]-N-(4-ethylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C24H31N3O4S/c1-6-18-7-9-20(10-8-18)25-24(29)23(15(2)3)26-32(30,31)21-11-12-22-19(14-21)13-16(4)27(22)17(5)28/h7-12,14-16,23,26H,6,13H2,1-5H3,(H,25,29) |
Clave InChI |
OKWHOYPLPMVZGK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(C(C)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(C3)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B11287877.png)
![N-(3,4-dimethylphenyl)-2-{2-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11287881.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B11287888.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11287892.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B11287903.png)
![2-Amino-6-(2-fluorobenzyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B11287906.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B11287915.png)

![N-benzyl-N,5,5-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11287938.png)
![{3,5-bis[(4-chlorobenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-methylphenyl)methanone](/img/structure/B11287945.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B11287952.png)
![N-(4-chlorophenyl)-2-[3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11287956.png)
![N-(2-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11287965.png)
![Butyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11287972.png)
